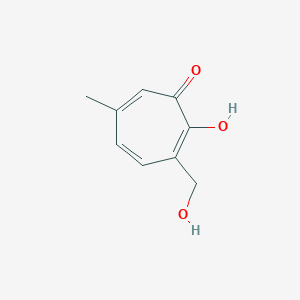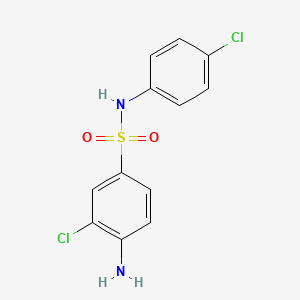
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound It is composed of several amino acids, including 3-nitro-L-tyrosine, D-alanine, L-phenylalanine, glycine, and L-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves multiple steps, starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The nitro group is introduced to the tyrosine residue through nitration using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
化学反応の分析
Types of Reactions
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under reducing conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of 3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group on the tyrosine residue can participate in redox reactions, affecting cellular signaling pathways. The peptide can also bind to proteins, modulating their activity and stability .
類似化合物との比較
Similar Compounds
3-Nitro-L-tyrosine: A simpler compound with similar redox properties.
L-Alanyl-L-tyrosine: A dipeptide with different biological activity.
L-Tyrosine methyl ester: A prodrug of L-tyrosine with different pharmacokinetics
Uniqueness
3-Nitro-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its complex structure, which allows for multiple interactions and reactions. Its combination of amino acids and the presence of a nitro group provide distinct chemical and biological properties .
特性
CAS番号 |
649727-49-1 |
|---|---|
分子式 |
C35H49N9O10 |
分子量 |
755.8 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49N9O10/c1-18(2)29(34(51)38-16-27(37)46)43-35(52)30(19(3)4)42-28(47)17-39-33(50)24(14-21-9-7-6-8-10-21)41-31(48)20(5)40-32(49)23(36)13-22-11-12-26(45)25(15-22)44(53)54/h6-12,15,18-20,23-24,29-30,45H,13-14,16-17,36H2,1-5H3,(H2,37,46)(H,38,51)(H,39,50)(H,40,49)(H,41,48)(H,42,47)(H,43,52)/t20-,23+,24+,29+,30+/m1/s1 |
InChIキー |
IOFAMAUOQUKENV-GBUQNZQLSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)


![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)



![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
